N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure, which includes a dicyclohexylphosphanyl group and a naphthyl moiety, contributes to its effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the reaction of 2-bromophenyl dicyclohexylphosphine with naphthylmethyl chloride in the presence of a base such as potassium tert-butoxide.
Sulfinamide Formation: The resulting phosphine ligand is then reacted with N,2-dimethylpropane-2-sulfinamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, along with bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The dicyclohexylphosphanyl group provides steric hindrance, while the naphthyl moiety offers electronic effects, both of which contribute to the compound’s effectiveness in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of steric and electronic properties. The presence of the naphthyl group at the 1-position, as opposed to the 2-position, provides distinct steric interactions that can influence the selectivity and efficiency of catalytic reactions. This makes it a valuable ligand in the field of asymmetric synthesis.
Properties
Molecular Formula |
C34H46NOPS |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h11-17,22-25,27-28,33H,5-10,18-21H2,1-4H3 |
InChI Key |
RUFQMQVSXPXGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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